アセチルシコニン

概要

説明

Acetylshikonin is a naphthoquinone derivative primarily extracted from species of the Boraginaceae family, such as Lithospermum erythrorhizon, Arnebia euchroma, and Arnebia guttata . This bioactive compound has garnered significant attention due to its broad pharmacological properties, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral effects .

科学的研究の応用

Acetylshikonin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: Acetylshikonin is used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.

Biology: It serves as a tool for investigating cellular processes, such as apoptosis, cell invasion, and DNA damage.

作用機序

Target of Action

Acetylshikonin, a naphthoquinone derivative, primarily targets Acetylcholinesterase (AChE) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and 3 (RIPK3) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and plays a crucial role in nerve signal transmission. RIPK1 and RIPK3 are key regulators of necroptosis, a form of programmed cell death .

Mode of Action

Acetylshikonin interacts with its targets to induce various cellular changes. It acts as an AChE inhibitor , preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . In the context of cancer, acetylshikonin induces necroptosis in non-small cell lung cancer (NSCLC) cells through the RIPK1/RIPK3-dependent pathway . It also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Epidermal Growth Factor Receptor (EGFR) pathways .

Biochemical Pathways

Acetylshikonin affects several biochemical pathways. It promotes oxidative stress, leading to lipid oxidation and down-regulation of glutathione peroxidase 4 (GPX4) , a key enzyme in the antioxidant defense system . It also induces G2/M phase arrest in lung cancer cells, halting cell cycle progression . Furthermore, it activates the endoplasmic reticulum stress-activated PERK/eIF2α/CHOP pathway in oesophageal squamous cell carcinoma .

Pharmacokinetics

Pharmacokinetic studies suggest that acetylshikonin has a wide distribution but poor absorption . This could impact its bioavailability and effectiveness as a therapeutic agent. Further investigations are needed to fully understand its pharmacokinetic properties.

Result of Action

Acetylshikonin’s interaction with its targets leads to various molecular and cellular effects. It significantly reduces cell viability, increases the apoptotic rate, and inhibits cell migration . It also induces chromatin condensation and increases cell membrane permeability, leading to an increase in necrotic cells .

Action Environment

The action, efficacy, and stability of acetylshikonin can be influenced by various environmental factors. It’s worth noting that the compound’s broad pharmacological properties, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral effects, suggest it may interact with a diverse range of environmental factors .

生化学分析

Biochemical Properties

Acetylshikonin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, acetylshikonin has been shown to inhibit the PI3K/Akt signaling pathway, which is essential for cell survival and proliferation . Additionally, it modulates the activity of nuclear factor-κB (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Acetylshikonin also interacts with reactive oxygen species (ROS), influencing oxidative stress and cellular redox balance .

Cellular Effects

Acetylshikonin exerts significant effects on various cell types and cellular processes. It induces apoptosis and cell cycle arrest in cancer cells by modulating death receptors and the MAPK signaling pathway . In non-small cell lung cancer cells, acetylshikonin decreases cell survival, increases apoptosis, and inhibits cell migration by targeting the EGFR and STAT3 pathways . Furthermore, acetylshikonin has been shown to inhibit the proliferation and migration of cerebrovascular smooth muscle cells by suppressing the Wnt/β-catenin pathway .

Molecular Mechanism

The molecular mechanism of acetylshikonin involves multiple targets and pathways. It induces apoptosis through the production of reactive oxygen species (ROS) and the inhibition of the EGFR and PI3K/Akt signaling pathways . Acetylshikonin also inhibits angiogenesis and induces apoptosis and necroptosis in cancer cells . Additionally, it modulates the Nur77/Bcl-2 apoptotic pathway by increasing Nur77 protein levels and promoting its mitochondrial targeting in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylshikonin change over time. Studies have shown that acetylshikonin has a wide distribution and poor absorption in mice . It also exhibits long-term cytotoxicity by suppressing autophagy and causing the accumulation of intracellular reactive oxygen species (ROS) . Furthermore, acetylshikonin’s stability and degradation over time can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of acetylshikonin vary with different dosages in animal models. For instance, in studies involving LPS-stimulated BV2 microglial cells, acetylshikonin inhibited NO and PGE2 expression by suppressing PI3K/Akt-mediated NF-κB activity induced by reactive oxygen species (ROS) . Additionally, acetylshikonin has been shown to have anti-inflammatory effects in acute injuries in various animal models . Discrepancies in results may arise due to different doses tested .

Metabolic Pathways

Acetylshikonin is involved in several metabolic pathways. It activates the mitochondria-regulated intrinsic apoptotic pathway through the regulation of ROS accumulation, inhibition of the NF-κB pathway, and Bcr-Abl fusion protein expression in K562 cells . Additionally, acetylshikonin’s biosynthesis involves the coupling of p-hydroxybenzoic acid and geranyl diphosphate, catalyzed by a membrane-bound geranyltransferase at the endoplasmic reticulum .

Transport and Distribution

Acetylshikonin is transported and distributed within cells and tissues through various mechanisms. It has a wide distribution and poor absorption in mice . The compound is also associated with a high binding rate to human plasma proteins, which influences its transport and distribution within the body . In plants, acetylshikonin accumulates in the root periderm and is subsequently deposited in the rhizosphere .

Subcellular Localization

The subcellular localization of acetylshikonin plays a significant role in its activity and function. In cancer cells, acetylshikonin modulates the Nur77/Bcl-2 apoptotic pathway by promoting the mitochondrial targeting of Nur77 protein . Additionally, the acylation of shikonin and alkannin in Lithospermum erythrorhizon is catalyzed by enantioselective BAHD acyltransferases, which are localized in specific subcellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: Acetylshikonin can be synthesized through various chemical and biogenic methods. One common approach involves the acetylation of shikonin using acetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods: Industrial production of acetylshikonin often involves the extraction of shikonin from the roots of Boraginaceae plants, followed by chemical modification. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for the isolation and purification of acetylshikonin from cell suspension cultures .

化学反応の分析

Types of Reactions: Acetylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Acetylshikonin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of acetylshikonin, which may exhibit enhanced or altered biological activities .

類似化合物との比較

Acetylshikonin is part of a broader family of shikonin derivatives, including isovalerylshikonin and β-β, dimethyl acrylshikonin . These compounds share similar pharmacological properties but differ in their chemical structures and specific biological activities. For example, isovalerylshikonin has been found to possess strong wound-healing effects, while β-β, dimethyl acrylshikonin exhibits potent anticancer activity .

生物活性

Acetylshikonin, a derivative of shikonin extracted from the roots of Lithospermum erythrorhizon, has garnered significant attention due to its diverse biological activities, particularly in cancer treatment. This article explores the compound's anticancer properties, mechanisms of action, and other pharmacological effects, supported by relevant research findings and data.

Overview of Acetylshikonin

Acetylshikonin is known for its anticancer , anti-inflammatory , antimicrobial , and antioxidative properties. It operates through various molecular pathways, making it a potential candidate for therapeutic applications in oncology and other medical fields.

- Inhibition of Cell Proliferation : Acetylshikonin has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer (CRC) and renal cell carcinoma (RCC). In studies, it induced cell cycle arrest and apoptosis through different signaling pathways.

-

Targeting Specific Pathways :

- PI3K/Akt/mTOR Pathway : In colorectal cancer cells (HT29), acetylshikonin exhibited significant antiproliferative effects with an IC50 value of 30.78 μg/ml after 48 hours. It induced early apoptosis and cell cycle arrest at the G0/G1 phase by inhibiting the PI3K/Akt/mTOR pathway .

- Endoplasmic Reticulum Stress : Research indicated that acetylshikonin activates the PERK/eIF2α/CHOP axis, leading to apoptosis in esophageal squamous cell carcinoma (ESCC) .

- Reactive Oxygen Species (ROS) Generation : Acetylshikonin treatment resulted in increased ROS levels in RCC cells, contributing to its cytotoxic effects. The compound's ability to modulate ROS levels plays a crucial role in its anticancer activity .

Case Studies

- Colorectal Cancer : A study demonstrated that acetylshikonin significantly inhibited the growth of CRC xenografts in NOD/SCID mice, reinforcing its potential as an anticancer agent .

- Renal Cell Carcinoma : In vitro studies showed that acetylshikonin induced apoptosis in RCC cell lines (A498 and ACHN) through mechanisms involving FOXO3 and CYP2J2 inhibition .

Other Biological Activities

Acetylshikonin exhibits a range of pharmacological effects beyond its anticancer properties:

- Anti-inflammatory Effects : It suppresses pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it useful in addressing infections .

- Neuroprotective Effects : Acetylshikonin has shown promise in protecting neuronal cells against oxidative stress-induced damage .

Pharmacokinetics and Toxicity

Despite its therapeutic potential, acetylshikonin's pharmacokinetics indicate poor absorption but wide distribution within the body. Limited studies have reported adverse effects, including reproductive toxicity and genotoxicity, necessitating further investigation into its safety profile before clinical application .

Data Summary

特性

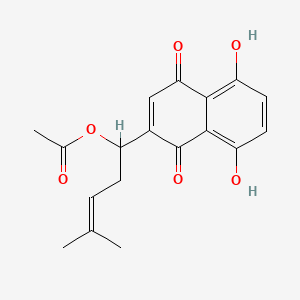

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909976 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |

| Record name | Acetylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin, monoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylshikonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARNEBIN-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。